
Lactoquinomycin B
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Descripción general
Descripción
Lactoquinomycin B is a natural product found in Streptomyces tanashiensis with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Lactoquinomycin B has the molecular formula C24H27NO9 and is characterized by a unique structure that includes a 4a,10a-epoxide derivative of lactoquinomycin A. Its physical properties include a melting point of 149-152 °C and notable UV-Vis absorbance at wavelengths of 239 nm, 287 nm, and 369 nm, indicating its potential for various applications in microbiology and medicinal chemistry .
Antibacterial Activity
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of several pathogenic strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |
Streptococcus pneumoniae | 0.06 - 2 |
Salmonella enterica | 0.03 - 1 |
General Gram-negative bacteria | >4 |
The low MIC values suggest that this compound could be a promising candidate for treating antibiotic-resistant infections, particularly given the rising prevalence of such pathogens .
Anticancer Properties
In addition to its antibacterial effects, this compound has shown cytotoxicity against various human and murine tumor cell lines. The compound's mechanism involves inducing DNA damage, which parallels the action of certain chemotherapeutic agents. Studies have demonstrated that this compound can inhibit tumor cell proliferation effectively, making it a potential candidate for cancer therapy .
Case Studies
Several studies have highlighted the efficacy of this compound in both laboratory settings and potential clinical applications:
- Antibacterial Efficacy : In vitro studies have shown that this compound effectively inhibits MRSA growth with MIC values comparable to those of established antibiotics.
- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties, demonstrating effectiveness against various neoplastic cells in vitro.
- Comparative Studies : Comparative analyses with other antibiotics derived from actinomycetes consistently show superior efficacy against resistant strains, underscoring its potential as a leading candidate for drug development .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Lactoquinomycin B using spectroscopic methods?
this compound’s structure is validated through a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, NMR can resolve stereochemistry by analyzing coupling constants and NOE correlations, while HR-MS confirms molecular formula. Comparative analysis with structurally related compounds like Lactoquinomycin C and D (which share a pyranonaphthoquinone skeleton) is critical to identify functional group variations . Structural similarities to Lactoquinomycin A (e.g., unsaturated sugar moieties) should also be cross-referenced to avoid misassignment .
Q. What methodologies are employed to isolate this compound from marine Streptomyces strains?
Isolation typically involves solid-state fermentation of Streptomyces cultures, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., silica gel column chromatography, HPLC). The presence of this compound is tracked via bioactivity-guided fractionation, focusing on cytotoxic or antibacterial assays. Researchers must validate purity (>95%) using TLC and HPLC before structural analysis .
Q. What is the primary mechanism of action proposed for this compound in anticancer studies?
this compound is hypothesized to induce rapid reactive oxygen species (ROS) generation due to its electron-deficient pyranonaphthoquinone skeleton, which acts as an electron acceptor. This ROS burst disrupts redox balance, leading to DNA damage and apoptosis. However, unlike its analog Lactoquinomycin A, it may not inhibit AKT/PKB pathways, highlighting the need for target-specific validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) among Lactoquinomycin analogs?
SAR contradictions (e.g., why some analogs lack cytotoxicity despite structural similarity) require systematic evaluation of functional groups. For instance, Lactoquinomycin C and D lack the γ-lactone unit critical for cytotoxicity in medermycin derivatives, while Lactoquinomycin A’s nitrogen-containing sugar group enhances AKT inhibition . Use comparative molecular docking and mutagenesis studies to identify key residues (e.g., AKT catalytic loop cysteines) influencing binding .
Q. What experimental designs differentiate ROS-mediated effects from AKT inhibition in this compound studies?
- ROS-Specific Assays: Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) within 1–2 hours of treatment to capture rapid generation .
- AKT Pathway Validation: Perform Western blotting for phosphorylated AKT (Ser473/Thr308) and downstream targets (e.g., mTOR, GSK-3β). Use AKT-knockout cell lines to confirm pathway independence .
- Control Compounds: Include Lactoquinomycin A (AKT inhibitor) and ROS scavengers (e.g., NAC) to isolate mechanisms .
Q. How should researchers address conflicting cytotoxicity data across cell lines?
Variability in IC50 values (e.g., HCT-116 vs. PC-3 cells) may arise from differences in endogenous p53 levels, redox homeostasis, or drug efflux pumps. Standardize protocols by:
- Using isogenic cell lines (e.g., p53+/+ vs. p53−/−).
- Pre-treating cells with inhibitors of ABC transporters (e.g., verapamil).
- Reporting cell culture conditions (e.g., hypoxia vs. normoxia) .
Q. What are the best practices for quantifying ROS generation in this compound studies?
- Time-Course Analysis: Capture ROS peaks within 30–120 minutes post-treatment using flow cytometry or microplate readers.
- Multi-Probe Validation: Combine DCFH-DA with MitoSOX (mitochondrial ROS) to localize oxidative stress.
- Negative Controls: Include cells treated with ROS scavengers (e.g., TEMPOL) to confirm specificity .
Q. Why do some pyranonaphthoquinone analogs fail to inhibit AKT despite structural similarity to Lactoquinomycin A?
AKT inhibition requires specific interactions with catalytic loop cysteines (Cys310 and Cys344 in AKT1). Analogs like Kalamycin lack substituents (e.g., nitrogen in the sugar group) necessary for covalent binding. Use molecular dynamics simulations to compare binding poses and free energy landscapes .
Q. How to design in vivo studies for this compound given its rapid ROS effects?
- Dosing Schedule: Administer low, frequent doses to avoid acute toxicity while maintaining ROS induction.
- Biomarkers: Monitor serum 8-OHdG (DNA oxidation) and GSH/GSSG ratios (redox status).
- Tumor Models: Use xenografts with luciferase-tagged cancer cells to track real-time apoptosis .
Q. What strategies improve the specificity of this compound for cancer cells over normal cells?
Structural modifications targeting tumor-specific pathways:
- Prodrug Design: Introduce moieties cleaved by tumor-associated enzymes (e.g., MMP-2).
- Conjugation: Link to antibodies (e.g., anti-EGFR) for targeted delivery.
- Epigenetic Priming: Pre-treat cells with HDAC inhibitors to enhance ROS susceptibility .
Q. Methodological Guidelines
- Data Contradictions: Replicate experiments across ≥3 independent batches and report variability as SEM. Use Bland-Altman plots to assess agreement between assays .
- Statistical Rigor: Consult statisticians to power studies appropriately (e.g., ANOVA with post-hoc Tukey tests) and avoid Type I/II errors .
- Ethical Reporting: Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research .
Propiedades
Número CAS |
101342-94-3 |
---|---|
Fórmula molecular |
C24H27NO9 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO9/c1-9-18(27)13(25(3)4)7-14(31-9)11-5-6-12-17(19(11)28)21(30)23-10(2)32-15-8-16(26)33-22(15)24(23,34-23)20(12)29/h5-6,9-10,13-15,18,22,27-28H,7-8H2,1-4H3 |
Clave InChI |
UKGUMAYTBDAONQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |
SMILES canónico |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |
Sinónimos |
lactoquinomycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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